2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazolyl group, and a tetrahydropyran moiety.
Mechanism of Action
Target of Action
The compound, also known as 2-(4-chlorophenoxy)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide, primarily targets the enzyme sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of the cell membrane in fungi .
Mode of Action
The compound acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it interferes with the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the fungal cell membrane, thereby inhibiting fungal growth .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is a key component of the fungal cell membrane, and its biosynthesis is a multi-step process involving several enzymes. The inhibition of sterol 14α-demethylase by the compound disrupts this pathway, leading to the accumulation of 14α-methyl sterols and a deficiency in ergosterol . This imbalance disrupts the integrity and function of the fungal cell membrane, leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth. By disrupting the ergosterol biosynthesis pathway, the compound alters the structure and function of the fungal cell membrane, leading to cell death . This makes it an effective antifungal agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolyl group and the tetrahydropyran moiety. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide shares similarities with other compounds containing chlorophenoxy, pyrazolyl, and tetrahydropyran groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZRSIJMFPQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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